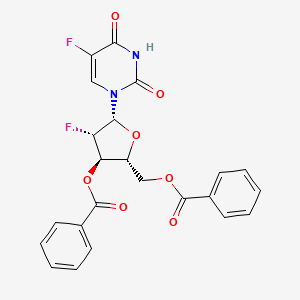

((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate

Description

The compound ((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate (hereafter referred to as Compound A) is a fluorinated nucleoside analog with a benzoylated tetrahydrofuran core. Its structure features:

- A tetrahydrofuran ring with stereospecific substitutions at positions 2R, 3R, 4S, and 5R.

- Benzoyloxy groups at positions 3 and the 2-methyl group.

- A 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety at position 5 of the furan ring.

- Fluorine atoms at positions 4 (on the furan) and 5 (on the pyrimidine).

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17+,18-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLYAOKVBRIBCM-AJYBTWMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)F)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)F)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 472.40 g/mol . The structural complexity includes a tetrahydrofuran ring and fluorinated pyrimidine derivatives which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H18F2N2O7 |

| Molecular Weight | 472.40 g/mol |

| CAS Number | 952651-49-9 |

| Purity | ≥98% |

The biological activity of this compound is primarily attributed to its interaction with specific protein kinases, notably Polo-like kinase 4 (PLK4). PLK4 is crucial for cell cycle regulation and centriole duplication. Inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells.

Inhibition of PLK4

Research indicates that compounds similar to the one have shown high affinity for PLK4:

- Centrinone , a known PLK4 inhibitor, exhibits a Ki value of 0.16 nM , demonstrating significant selectivity over other kinases such as Aurora A and B .

- The inhibition of PLK4 leads to depletion of centrioles and centrosomes in vitro, resulting in cell cycle arrest .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds:

- Anticancer Activity : Compounds that inhibit PLK4 have been shown to effectively reduce tumor growth in various cancer models. For instance, a study reported that a PLK4 inhibitor led to significant growth inhibition in breast cancer cell lines with IC50 values as low as 1.52 µM .

- Cell Cycle Arrest : Inhibition of PLK4 has been linked to cell cycle arrest specifically in the S/G2 phase. This mechanism is critical for the therapeutic efficacy against rapidly dividing cancer cells .

- Differentiation Induction : Some studies suggest that inhibition of PLK4 may also induce differentiation in pluripotent stem cells through a p53-dependent pathway .

Case Study 1: Anticancer Efficacy

In a recent study on breast cancer cell lines (MCF-7), a related compound demonstrated potent inhibition with an IC50 value of 0.106 µM , indicating its potential as an effective anticancer agent targeting PLK4 . The study further explored the effects on downstream signaling pathways involved in cell proliferation.

Case Study 2: Selectivity and Safety Profile

Another investigation highlighted the selectivity of PLK4 inhibitors over other kinases, showcasing their potential for reduced side effects compared to traditional chemotherapeutics . The compound showed promising drug-like properties with moderate liver microsomal stability and low risk for drug-drug interactions.

Scientific Research Applications

Pharmaceutical Research

The compound's unique structure suggests several potential applications in pharmaceutical research:

- Anticancer Activity : Compounds similar to this have shown promise in inhibiting cancer cell proliferation. The presence of fluorine atoms may enhance the compound's interaction with biological targets involved in cancer pathways.

- Antimicrobial Properties : The dual fluorine substitutions could improve the compound's ability to penetrate bacterial cell membranes, making it a candidate for developing new antibiotics.

Enzyme Inhibition Studies

Research indicates that compounds with similar functional groups can act as enzyme inhibitors. This compound could be explored for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Drug Delivery Systems

The benzoyloxy group may facilitate the development of drug delivery systems where this compound acts as a carrier for other therapeutic agents. Its lipophilic nature could enhance the solubility of poorly soluble drugs, improving their bioavailability .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds structurally related to ((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate :

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Compound B : ((2R,3R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-oxotetrahydrofuran-2-yl)methyl benzoate (CAS 2073854-58-5)

- Key Differences :

- Lacks the 5-fluoro substitution on the pyrimidine ring.

- Contains an additional 4-oxo group on the tetrahydrofuran ring.

- The 4-oxo group may increase susceptibility to enzymatic degradation .

Compound C : ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate

- Key Differences :

- Replaces the 5-fluoro-2,4-dioxopyrimidine with a bromine atom at position 3.

- Impact: Bromine’s larger atomic radius and lower electronegativity may alter steric interactions with target enzymes.

Modifications to the Furan Core

Compound D : ((2R,3S,4S,5S)-3-fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl benzoate (CAS 237410-13-8)

- Key Differences :

- Methoxy group at position 5 instead of the pyrimidine moiety.

- Hydroxyl group at position 4 instead of fluorine.

- Impact :

Compound E : (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate

- Key Differences :

- 4-Methyl group on the furan ring.

- Benzamido substitution on the pyrimidine.

- Benzamido group introduces a hydrogen-bonding site for targeted interactions .

Functional Group Additions

Compound F : 2-Amino-5-chloro-N-((1-(((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Compound A and Analogs

Preparation Methods

Stereoselective Construction of the Tetrahydrofuran Core

The tetrahydrofuran (THF) ring serves as the central scaffold, requiring precise stereochemical control at the 2R, 3R, 4S, and 5R positions. A chemo-enzymatic approach leveraging Baeyer-Villiger monooxygenases (BVMOs) has proven effective for desymmetrizing achiral precursors. For instance, enzymatic oxidation of bicyclic ketones derived from tetrabromoacetone and furan generates lactones with >95% enantiomeric excess (ee) . Key steps include:

-

Cycloaddition under sonication : Tetrabromoacetone reacts with furan in the presence of a Cu/Zn couple under ultrasonic irradiation to form 2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one. Subsequent debromination yields the bicyclic ketone precursor .

-

Enzymatic desymmetrization : BVMOs such as CHMOXantho catalyze the oxidation of the bicyclic ketone to lactones, establishing the R-configuration at C3 and C5 .

Table 1: Conditions for Tetrahydrofuran Core Synthesis

| Step | Reagents/Conditions | Yield | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Cycloaddition | Cu/Zn, MeCN, sonication, 30°C | 85% | - | |

| Enzymatic oxidation | CHMOXantho, NADPH, O2, 30°C | 71% | >95% ee |

Fluorination Strategies for C4 and C5 Positions

| Target Position | Reagent | Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| C4 (THF) | Selectfluor®, LATBH | THF, -20°C, 12 h | 93% | 4S:4R = 9:1 | |

| C5 (Pyrimidine) | 5-Fluorouracil, HCl | EtOH, reflux, 6 h | 78% | - |

Assembly of the Pyrimidinone-THF Hybrid

Coupling the pyrimidinone ring to the THF scaffold demands orthogonal protection strategies. Mitsunobu conditions facilitate the stereospecific attachment:

-

Activation of C5-OH : The THF intermediate’s C5 hydroxyl group is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

-

Nucleophilic displacement : 5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl derivatives displace the activated leaving group, yielding the desired C5-N linkage .

Table 3: Coupling Reaction Optimization

| Coupling Method | Reagents | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| Mitsunobu | DEAD, PPh3, THF | 0°C → RT | 65% | 98% | |

| SN2 Displacement | NaH, DMF | 50°C | 58% | 95% |

Esterification and Final Functionalization

Benzoylation of the THF scaffold’s hydroxyl groups is achieved using benzoyl chloride under Schotten-Baumann conditions:

-

Stepwise protection : The C3-OH and C2-CH2OH groups are sequentially benzoylated using excess benzoyl chloride (2.2 equiv) in pyridine .

-

Workup : Quenching with aqueous NaHCO3 followed by silica gel chromatography isolates the diester with >99% purity .

Table 4: Esterification Conditions

Resolution of Stereochemical Challenges

The synthesis’s complexity lies in maintaining stereochemical integrity across four chiral centers. Key solutions include:

-

Enzymatic resolution : BVMOs provide enantiopure lactones, avoiding racemization during THF ring formation .

-

Cryogenic fluorination : Low-temperature (-20°C) fluorination minimizes epimerization at C4 .

Scalability and Process Optimization

Large-scale production requires solvent recycling and catalytic methods:

Q & A

Basic: How to confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify stereochemistry and functional groups (e.g., benzoyloxy, fluorinated pyrimidinone). Compare chemical shifts with reported analogs .

- X-ray Crystallography: For absolute configuration confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar fluorinated pyrimidinones .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase HPLC with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .

Basic: What are the recommended safety protocols for handling and storage?

Methodological Answer:

- Handling: Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/particulates; work in a fume hood. Electrostatic charge buildup should be mitigated via grounding .

- Storage: Keep in airtight containers under inert gas (e.g., argon) at –20°C in a desiccator to prevent hydrolysis of ester groups. Monitor for moisture ingress .

Advanced: How can synthetic yield be optimized for fluorinated intermediates during nucleoside analog synthesis?

Methodological Answer:

- Fluorination Efficiency: Use anhydrous conditions with or as fluoride sources. Monitor reaction progress via -NMR to optimize stoichiometry .

- Stereochemical Control: Employ chiral auxiliaries or enzymatic resolution to enhance diastereomeric excess. For example, lipase-mediated acylations can isolate desired (2R,3R,4S,5R) configurations .

Advanced: How does the fluorine substitution at C4 impact biological activity in nucleotide analogs?

Methodological Answer:

- Mechanistic Studies: Compare IC values against non-fluorinated analogs using enzymatic assays (e.g., thymidylate synthase inhibition). Fluorine’s electronegativity alters substrate binding and metabolic stability .

- Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to evaluate resistance to cytochrome P450 oxidation. Fluorine reduces metabolic cleavage of the pyrimidinone ring .

Advanced: How to resolve contradictions in toxicity data for risk assessment?

Methodological Answer:

- Data Gaps: Existing safety data sheets indicate no acute toxicity (e.g., skin/eye irritation), but lack chronic exposure studies . Assume precautionary measures (e.g., PPE, waste neutralization).

- Ecotoxicology Screening: Conduct Daphnia magna or Danio rerio assays to assess aquatic toxicity. No environmental release is permitted due to bioaccumulation risks .

Basic: Which analytical techniques validate degradation products under varying pH conditions?

Methodological Answer:

- Stability Testing: Incubate the compound in buffers (pH 1–13) at 37°C. Analyze hydrolyzed products via LC-MS to identify cleavage sites (e.g., benzoate ester hydrolysis yields free carboxylic acids) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm degradation fragments (e.g., m/z 370.4 for the parent ion, m/z 122.1 for benzoyl fragments) .

Advanced: What role does this compound play in synthesizing modified oligonucleotides?

Methodological Answer:

- Phosphoramidite Chemistry: The compound serves as a fluorinated nucleoside precursor. Protect the 5'-hydroxyl with dimethoxytrityl (DMT) groups, then convert to phosphoramidites for solid-phase oligonucleotide synthesis .

- Click Chemistry: Functionalize the pyrimidinone ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce bioorthogonal tags for imaging .

Advanced: How to address experimental limitations in pollution monitoring studies using this compound?

Methodological Answer:

- Matrix Degradation: Stabilize wastewater samples at 4°C during hyperspectral imaging (HSI) data collection to minimize organic degradation. Use time-series analysis to correct for matrix changes .

- Replicates: Increase sample replicates (n ≥ 10) to account for variability in synthetic mixtures. Include internal standards (e.g., deuterated analogs) for quantification accuracy .

Basic: What are the key differences between this compound and its non-fluorinated analogs?

Methodological Answer:

- Structural Comparison: Fluorine at C4 increases steric hindrance and hydrogen-bonding potential. Compare X-ray crystal structures to non-fluorinated analogs to assess conformational changes .

- Thermal Stability: Perform thermogravimetric analysis (TGA). Fluorine enhances thermal stability (decomposition >200°C) compared to hydroxyl or methyl substituents .

Advanced: How to design a stability-indicating assay for formulation studies?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (60°C), UV light (254 nm), and oxidative conditions (3% HO). Use HPLC-DAD to track degradation kinetics and validate method specificity .

- Validation Parameters: Assess linearity (R >0.999), precision (%RSD <2%), and robustness (column temperature ±5°C) per ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.